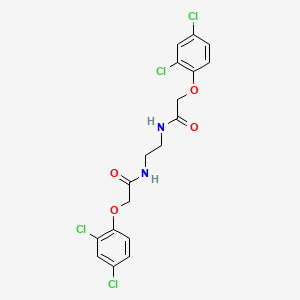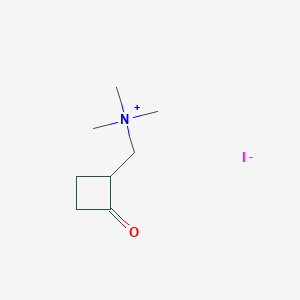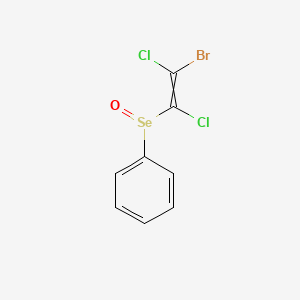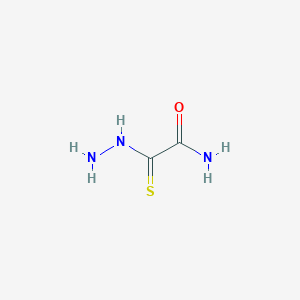
Acetamide, N,N'-1,2-ethanediylbis[2-(2,4-dichlorophenoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N,N’-1,2-ethanediylbis[2-(2,4-dichlorophenoxy)- is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes two 2,4-dichlorophenoxy groups attached to an ethanediyl bisacetamide backbone. It is used in various industrial and research applications due to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N,N’-1,2-ethanediylbis[2-(2,4-dichlorophenoxy)- typically involves the reaction of 2,4-dichlorophenol with ethylenediamine, followed by acetylation. The reaction conditions often require a controlled environment with specific temperatures and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to maintain consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to remove impurities and achieve the required specifications for commercial use.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N,N’-1,2-ethanediylbis[2-(2,4-dichlorophenoxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions, where one or more of its functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated phenoxyacetic acids, while reduction could produce ethylenediamine derivatives.
Applications De Recherche Scientifique
Acetamide, N,N’-1,2-ethanediylbis[2-(2,4-dichlorophenoxy)- has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Researchers study its effects on biological systems, including its potential as a bioactive compound.
Industry: This compound is used in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of Acetamide, N,N’-1,2-ethanediylbis[2-(2,4-dichlorophenoxy)- involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-Ethylenebis[N-acetylacetamide]
- Tetraacetylethylenediamine
- N,N-Dimethylacetamide
Uniqueness
Acetamide, N,N’-1,2-ethanediylbis[2-(2,4-dichlorophenoxy)- is unique due to its specific chemical structure, which imparts distinct properties and reactivity
Propriétés
Numéro CAS |
141776-92-3 |
|---|---|
Formule moléculaire |
C18H16Cl4N2O4 |
Poids moléculaire |
466.1 g/mol |
Nom IUPAC |
2-(2,4-dichlorophenoxy)-N-[2-[[2-(2,4-dichlorophenoxy)acetyl]amino]ethyl]acetamide |
InChI |
InChI=1S/C18H16Cl4N2O4/c19-11-1-3-15(13(21)7-11)27-9-17(25)23-5-6-24-18(26)10-28-16-4-2-12(20)8-14(16)22/h1-4,7-8H,5-6,9-10H2,(H,23,25)(H,24,26) |
Clé InChI |
NCJQIDATOISHHP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)NCCNC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(Hydroxymethyl)-1,4-dioxaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B14277960.png)
![1-{4,4-Bis[4-(3-bromopropoxy)-3,5-dimethoxyphenyl]piperidin-1-yl}ethan-1-one](/img/structure/B14277977.png)


![Chloro[1-(oxolan-2-yl)ethenyl]mercury](/img/structure/B14278002.png)




![3-[(4-Amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B14278032.png)
![S-[(2-Aminopyridin-3-yl)methyl] ethanethioate](/img/structure/B14278040.png)
![3-Phenoxy-1-azabicyclo[2.2.2]octane](/img/structure/B14278043.png)

